Cas no 80-54-6 (3-(4-tert-butylphenyl)-2-methylpropanal)

3-(4-tert-butylphenyl)-2-methylpropanal structure
80-54-6 structure
Product Name:3-(4-tert-butylphenyl)-2-methylpropanal
Número CAS:80-54-6
MF:C14H20O
Megavatios:204.308004379272
MDL:MFCD00047655
CID:34218
PubChem ID:228987
Update Time:2025-05-21

3-(4-tert-butylphenyl)-2-methylpropanal Propiedades químicas y físicas

Nombre e identificación

    • 3-(4-(tert-Butyl)phenyl)-2-methylpropanal
    • 3-(4-T-BUTYLPHENYL)-2-ISOBUTYRALDEHYDE
    • 3-(4-TERT-BUTYLPHENYL)ISOBUTYRALDEHYDE
    • 4-TERT-BUTYL-ALPHA-METHYL-BENZENEPROPANAL
    • 4-TERT-BUTYL-ALPHA-METHYLHYDROCINNAMALDEHYDE
    • BETA-3-(4-TERT-BUTYLPHENYL)ISOBUTYRALDEHYDE
    • P-TERT-BUTYL-A-METHYLHYDROCINN AMALDEHYDE
    • 3-(4-tert-Butylphenyl)-2-methylpropanal
    • 4-(1,1-dimethylethyl)-.alpha.-methyl-Benzenepropanal
    • 4-(1,1-dimethylethyl)-alpha-methyl-benzenepropana
    • 4-(1,1-Dimethylethyl)-methylbenzenepropanal
    • 4-tert-butyl-alpha-methyl hydrocinnamic aldehyde
    • alpha-Methyl, beta-(p-tert-butylphenyl)propionaldehyde
    • alpha-Methyl-p-(tert-butyl)hydrocinnamaldehyde
    • Benzenepropanal, 4-(1,1-dimethylethyl)-alpha-methyl-
    • Benzenepropanal, 4-(tert-butyl)-a-methyl-
    • Benzenepropanal, 4-tert-butyl-alpha-methyl-
    • Benzenepropanal,
    • Lily aldehyde
    • Lilestralis
    • 2-(4-tert-Butylbenzyl)propionaldehyde (tech)
    • 3-(p-tert-Butylphenyl)isobutylaldehyde
    • Butylphenyl methylpropional
    • LILIAL(SG)
    • Lilialdehyde
    • p-tert-Butyl-α-methylhydrocinnamaldehyde
    • lilyal
    • Lilial
    • 4-tert-Butyl-α-methylhydrocinnamaldehyde
    • 3-(4-tert-Butylphenyl)-2-methylpropionaldehyde
    • Lillial
    • 2-(4-tert-Butylbenzyl)propionaldehyde
    • Benzenepropanal, 4-(1,1-dimethylethyl)-.alpha.-methyl-
    • SDQFDHOLCGWZPU-UHFFFAOYSA-N
    • 3-(4-tert-butylphenyl)-2-methyl-propanal
    • DSSTox_CID_6500
    • p-tert-Butyl-.alpha.-methylhydrocinnamaldehyde
    • .alpha.-Methyl-p-
    • 4-(1,1-Dimethylethyl)-α-methylbenzenepropanal (ACI)
    • Hydrocinnamaldehyde, p-tert-butyl-α-methyl- (6CI, 7CI, 8CI)
    • (±)-2-Methyl-3-(4-tert-butylphenyl)propanal
    • 2-(4-tert-Butylbenzyl)propanal
    • 2-[(4-tert-Butylphenyl)methyl]propanal
    • 2-Methyl-3-(4-tert-butylphenyl)propanal
    • 2-Methyl-3-(p-tert-butylphenyl)propanal
    • 3-(p-tert-Butylphenyl)-2-methylpropionaldehyde
    • 4-tert-Butyl-α-methylhydrocinnamic aldehyde
    • lilestral
    • Lysmeral
    • Lysmeral Extra
    • NSC 22275
    • P-T-Bucinal
    • p-tert-Butyl-α-methyldihydrocinnamaldehyde
    • p-tert-Butyl-α-methylhydrocinnamic aldehyde
    • PT-Bucinal
    • α-Methyl-p-tert-butylhydrocinnamaldehyde
    • β-Lilial
    • 3-(4-tert-butylphenyl)-2-methylpropanal
    • MDL: MFCD00047655
    • Renchi: 1S/C14H20O/c1-11(10-15)9-12-5-7-13(8-6-12)14(2,3)4/h5-8,10-11H,9H2,1-4H3
    • Clave inchi: SDQFDHOLCGWZPU-UHFFFAOYSA-N
    • Sonrisas: O=CC(CC1C=CC(C(C)(C)C)=CC=1)C

Atributos calculados

  • Calidad precisa: 204.15100
  • Masa isotópica única: 204.151
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 15
  • Cuenta de enlace giratorio: 4
  • Complejidad: 194
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 1
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: 2
  • Xlogp3: 3.9
  • Superficie del Polo topológico: 17.1

Propiedades experimentales

  • Color / forma: Liquid
  • Denso: 0.946 g/mL at 20 °C(lit.)
  • Punto de ebullición: 150°C/10mmHg(lit.)
  • Punto de inflamación: 100°C
  • índice de refracción: n20/D 1.504-1.506
  • PSA: 17.07000
  • Logp: 3.36160
  • Color / forma: 2000 μg/mL in methanol
  • Disolución: 溶于乙醇、油,不溶于水

3-(4-tert-butylphenyl)-2-methylpropanal Información de Seguridad

  • Símbolo: GHS07 GHS09
  • Promover:警告
  • Palabra de señal:Warning
  • Instrucciones de peligro: H302,H315,H411
  • Declaración de advertencia: P273
  • Número de transporte de mercancías peligrosas:UN 3082 9/PG 3
  • Wgk Alemania:3
  • Código de categoría de peligro: R22;R38;R51/53
  • Instrucciones de Seguridad: S60
  • Código F de la marca fuka:10
  • Rtecs:MW4895000
  • Señalización de mercancías peligrosas: Xn N
  • Términos de riesgo:R22; R38; R51/53
  • Condiciones de almacenamiento:2-8°C

3-(4-tert-butylphenyl)-2-methylpropanal Datos Aduaneros

  • Código HS:2912291000
  • Datos Aduaneros:

    中国海关编码:

    2912291000

    概述:

    2912291000. 铃兰醛〔即对叔丁基-α-甲基-氧化肉桂醛〕. 增值税率:17.0%. 退税率:9.0%. 监管条件:无. 最低关税:5.5%. 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途, 四聚甲醛报明外观

    Summary:

    2912291000. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%

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3-(4-tert-butylphenyl)-2-methylpropanal Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Methyldicyclohexylamine Solvents: Water ;  15 min, rt
1.2 Catalysts: (4-Nitrophenyl)phenylmethanone oxime (styrene divinylbenzene copolymer bound, reaction product with dilithiu…) ;  rt → 120 °C; 10 h, 120 °C; 120 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  10 min, rt
Referencia
Arylation of allyl alcohols in organic and aqueous media catalyzed by oxime-derived palladacycles: synthesis of β-arylated carbonyl compounds
Alacid, Emilio; et al, Advanced Synthesis & Catalysis, 2007, 349, 2572-2584

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Diisopropylamine ,  Carbon monoxide ,  Hydrogen Catalysts: Dicobalt octacarbonyl ;  107 °C
Referencia
Octacarbonyldicobalt
Pauson, Peter L.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-26

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Nickel (derivatives) Solvents: Ethanol ;  rt → 40 °C
Referencia
Process for preparation of lilial by selective hydrogenation of p-tert-butyl-α-methylcinnamic aldehyde
, China, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Catalysts: Potassium carbonate
Referencia
A versatile method for the conversion of ketones to aldehydes
Virgilio, Joseph A.; et al, Organic Preparations and Procedures International, 1982, 14(1-2), 9-20

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Oxygen Solvents: Acetonitrile ;  3 h
Referencia
Controlled light-induced release of volatile aldehydes and ketones by photofragmentation of 2-oxo-(2-phenyl)acetates
Levrand, Barbara; et al, Chimia, 2007, 61(10), 661-664

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Methanol ,  Water ;  15 min, rt
1.2 Solvents: Methanol ;  rt
Referencia
One-Pot Lewis Acid Mediated Water-Promoted Transformation of Styrenes to α-Substituted Conjugated Enals
Kudriashova, Ekaterina S.; et al, Organic Letters, 2023, 25(27), 4996-5000

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: Palladium diacetate Solvents: 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ;  rt; rt → 100 °C; 100 °C
Referencia
Utilisation of ionic liquid solvents for the synthesis of Lily-of-the-Valley fragrance {β-Lilial; 3-(4-t-butylphenyl)-2-methylpropanal}
Forsyth, Stewart A.; et al, Journal of Molecular Catalysis A: Chemical, 2005, 231(1-2), 61-66

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Sodium acetate Catalysts: Bis(dibenzylideneacetone)palladium Solvents: Methanol
Referencia
Transition metal catalyzed reactions of diaryliodonium salts. VII. Palladium-catalyzed reaction of diaryliodonium salts with allylic alcohols
Nishimura, Akio; et al, Nippon Kagaku Kaishi, 1985, (3), 558-60

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: Palladium diacetate ;  rt; rt → 100 °C; 24 h, 100 °C
Referencia
Utilisation of ionic liquid solvents for the synthesis of Lily-of-the-Valley fragrance {β-Lilial; 3-(4-t-butylphenyl)-2-methylpropanal}
Forsyth, Stewart A.; et al, Journal of Molecular Catalysis A: Chemical, 2005, 231(1-2), 61-66

Métodos de producción 10

Condiciones de reacción
1.1 Solvents: Methanol
Referencia
A study of enantioselective reduction of para-substituted 2-methylcinnamaldehydes by Baker's yeast
Sunjic, Vitomir; et al, Croatica Chemica Acta, 1996, 69(2), 643-660

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ;  overnight, rt
Referencia
Bioreduction of α-methylcinnamaldehyde derivatives: Chemo-enzymatic asymmetric synthesis of Lilial and Helional
Stueckler, Clemens; et al, Dalton Transactions, 2010, 39(36), 8472-8476

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Tetrabutylammonium bromide ,  Methyldicyclohexylamine Solvents: Dimethylacetamide ,  Water ;  15 min, rt
1.2 Catalysts: Di-μ-chlorobis[5-hydroxy-2-[1-(hydroxyimino-κN)ethyl]phenyl-κC]dipalladium ;  rt → 120 °C; 8 h, 120 °C; 120 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  10 min, rt
Referencia
Arylation of allyl alcohols in organic and aqueous media catalyzed by oxime-derived palladacycles: synthesis of β-arylated carbonyl compounds
Alacid, Emilio; et al, Advanced Synthesis & Catalysis, 2007, 349, 2572-2584

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate ,  Sodium iodide Catalysts: Palladium diacetate Solvents: Hexamethylphosphoramide
Referencia
Palladium-catalyzed vinylation of organic halides
Heck, Richard F., Organic Reactions (Hoboken, 1982, 27,

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium
Referencia
3- and 4-(7-benz[a]anthracenyl)-N-benzoylaziridines 3- and 4-(9-anthracenyl)-N-benzoylaziridines
Vingiello, Frank A.; et al, Organic Preparations and Procedures International, 1971, 3(1), 9-15

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: 2,4,6-Trimethylpyridine Catalysts: 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile ,  Nickel(2+), tetraaqua[4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]-, ch… Solvents: Acetonitrile ;  3 min, rt; 24 h, rt
1.2 Reagents: Acetic acid ,  Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C → rt; 2 h, rt
Referencia
Formal β-C-H Arylation of Aldehydes and Ketones by Cooperative Nickel and Photoredox Catalysis
Liu, Kun; et al, Angewandte Chemie, 2022, 61(31),

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: 2,2-Dimethoxypropane Solvents: Dichloromethane ;  0 °C; 10 min, 0 °C; 0 °C → rt; 30 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C; 20 min, 0 °C
Referencia
Z-Selective access to α-trifluoromethyl arylenes through Pd-catalyzed fluoroarylation of 1,1-difluoroallenes
Chen, Lei; et al, Organic & Biomolecular Chemistry, 2023, 21(45), 8979-8983

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Potassium fluoride Solvents: Methanol
Referencia
Cobalt carbonyl catalyzed reactions of esters and lactones with hydrosilane and carbon monoxide. A novel synthetic method for the introduction of the siloxymethylidene group
Chatani, Naoto; et al, Journal of the American Chemical Society, 1986, 108(23), 7361-73

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Potassium fluoride Catalysts: Methanol
Referencia
Conversion of alkyl acetates to (siloxymethylene)alkanes by dicobalt octacarbonyl-catalyzed reaction with a hydrosilane and carbon monoxide
Chatani, Naoto; et al, Journal of the American Chemical Society, 1983, 105(5), 1370-2

3-(4-tert-butylphenyl)-2-methylpropanal Raw materials

3-(4-tert-butylphenyl)-2-methylpropanal Preparation Products

3-(4-tert-butylphenyl)-2-methylpropanal Proveedores

Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:80-54-6)Lily aldehyde
Número de pedido:sfd5925
Estado del inventario:in Stock
Cantidad:200kg
Pureza:99.9%
Información sobre precios actualizada por última vez:Friday, 19 July 2024 14:34
Precio ($):discuss personally
Correo electrónico:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:80-54-6)3-(4-(tert-Butyl)phenyl)-2-methylpropanal
Número de pedido:LE11497;LE26819974;LE4650
Estado del inventario:in Stock
Cantidad:25KG,200KG,1000KG
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 20 June 2025 12:05
Precio ($):discuss personally
Correo electrónico:18501500038@163.com
Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:80-54-6)Lily aldehyde
sfd5925
Pureza:99.9%
Cantidad:200kg
Precio ($):Informe
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:80-54-6)3-(4-(tert-Butyl)phenyl)-2-methylpropanal
LE11497;LE26819974;LE4650
Pureza:99%/99%/99%
Cantidad:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Precio ($):Informe/Informe/Informe